(+/-)18-HEPE

概要

説明

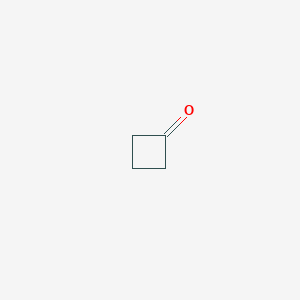

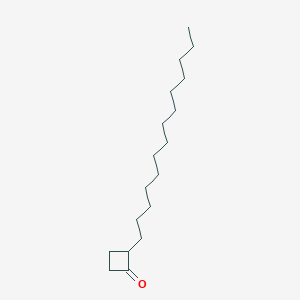

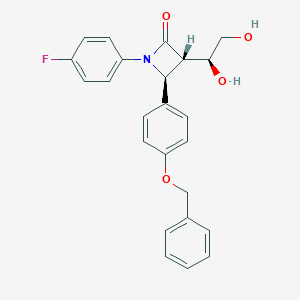

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid is a complex polyunsaturated fatty acid. This compound is characterized by its multiple double bonds and a hydroxyl group at the 18th carbon position. It is a derivative of eicosapentaenoic acid, which is an omega-3 fatty acid commonly found in fish oils and known for its anti-inflammatory properties.

科学的研究の応用

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a standard for analytical methods.

Biology: Studied for its role in cellular signaling and its effects on cell membranes.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.

作用機序

Target of Action

The primary targets of (+/-)18-HEPE are macrophages and cardiac fibroblasts . Macrophages play a crucial role in the immune response, inflammation, and tissue homeostasis . Cardiac fibroblasts are responsible for the structural integrity of the heart and contribute to cardiac remodeling .

Mode of Action

This compound interacts with its targets by inhibiting the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages . This interaction results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction .

Biochemical Pathways

In the E-series resolvins biosynthetic pathway, eicosapentaenoic acid (EPA) is initially converted to 18-hydroxy-eicosapentaenoic acid (18-HEPE), an omega-3 oxygenated product of EPA, followed by oxygenation via 5-lipoxygenase (5-LOX) and/or 12/15-lipoxygenase (12/15-LOX) present in leukocytes . This pathway is crucial in controlling inflammation and maintaining tissue homeostasis .

Pharmacokinetics

It is known that this compound is a metabolite of epa, which is enriched in bone marrow cells and macrophages of fat-1 transgenic mice . This suggests that this compound may be produced and metabolized in the body, influencing its bioavailability.

Result of Action

The action of this compound results in the suppression of inflammation and fibrosis, thereby reducing cardiac dysfunction . It also inhibits the pro-inflammatory activation of cardiac fibroblasts, which contributes to the resistance against pressure overload-induced maladaptive cardiac remodeling .

Action Environment

Environmental factors, such as the gut microbiome, can influence the action of this compound. For instance, Clostridium butyricum (CB) promotes 18-HEPE production in the gut and enhances omega-3 fatty acid sensitivity in the lungs by promoting GPR120 expression through modulation of the lung microbiome . This suggests that the gut microbiome can play a significant role in the efficacy and stability of this compound.

生化学分析

Biochemical Properties

18-HEPE plays a crucial role in biochemical reactions. It is produced by immune cells called macrophages . In the E-series resolvins biosynthetic pathway, EPA is initially converted to 18-HEPE, an omega-3 oxygenated product of EPA, followed by oxygenation via 5-LOX and/or 12/15-LOX present in leukocytes .

Cellular Effects

18-HEPE has profound effects on various types of cells and cellular processes. It has been found to inhibit macrophage-mediated proinflammatory activation of cardiac fibroblasts . It also reduced tumor necrosis factor-α-induced endothelial activation and monocyte adhesion by attenuating activation of the nuclear factor-κB pathway .

Molecular Mechanism

The molecular mechanism of 18-HEPE involves its interaction with various biomolecules. It is involved in the inhibition of proinflammatory activation of cardiac fibroblasts, likely through its interaction with specific receptors or signaling molecules .

Temporal Effects in Laboratory Settings

It has been shown that 18-HEPE can reproduce the phenotype of fat-1 mice, including resistance to pressure overload–induced maladaptive cardiac remodeling .

Metabolic Pathways

18-HEPE is involved in the E-series resolvins biosynthetic pathway, where EPA is initially converted to 18-HEPE, followed by further oxygenation .

Transport and Distribution

It is known that 18-HEPE is produced by macrophages , suggesting that it may be transported and distributed via these immune cells.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to introduce the hydroxyl group.

Epoxidation followed by hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids such as m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to yield the hydroxylated product.

Industrial Production Methods

Industrial production of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.

化学反応の分析

Types of Reactions

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 18-keto-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.

Reduction: Formation of 18-hydroxy-eicosapentaenoic acid with reduced double bonds.

Substitution: Formation of 18-chloro-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.

類似化合物との比較

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid can be compared with other hydroxylated fatty acids such as:

18-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Lacks one double bond compared to (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid.

20-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid: Has an additional carbon and hydroxyl group at the 20th position.

15-hydroxy-5Z,8Z,11Z,13E-eicosapentaenoic acid: Hydroxyl group is positioned at the 15th carbon.

The uniqueness of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid lies in its specific hydroxylation pattern and the presence of multiple double bonds, which contribute to its distinct biological activities and potential therapeutic applications.

特性

IUPAC Name |

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。